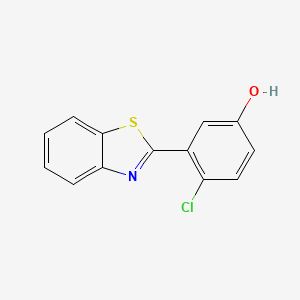![molecular formula C12H18N2O3 B14603064 N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide CAS No. 58049-94-8](/img/structure/B14603064.png)
N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide is an organic compound with the molecular formula C12H17NO3 It is characterized by the presence of a methoxy group, an amino group, and an acetamide group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide typically involves the reaction of 4-methoxy-3-nitroaniline with 2-methoxyethylamine, followed by reduction and acetylation steps. The general synthetic route can be summarized as follows:
Nitration: 4-Methoxyaniline is nitrated to form 4-methoxy-3-nitroaniline.
Amination: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acetylation: The resulting amine is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Lacks the 2-methoxyethylamino group, resulting in different chemical and biological properties.
N-(4-Methoxy-3-sulfamoylphenyl)acetamide: Contains a sulfamoyl group instead of the 2-methoxyethylamino group, leading to distinct reactivity and applications.
N-(2-Methoxy-3-nitrophenyl)acetamide:
Uniqueness
N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide is unique due to the presence of both methoxy and 2-methoxyethylamino groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
58049-94-8 |
|---|---|
Formule moléculaire |
C12H18N2O3 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
N-[4-methoxy-3-(2-methoxyethylamino)phenyl]acetamide |
InChI |
InChI=1S/C12H18N2O3/c1-9(15)14-10-4-5-12(17-3)11(8-10)13-6-7-16-2/h4-5,8,13H,6-7H2,1-3H3,(H,14,15) |
Clé InChI |
AGQOOHBKXYMBIM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)OC)NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


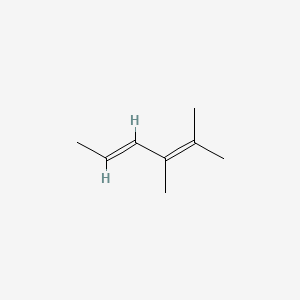


![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)
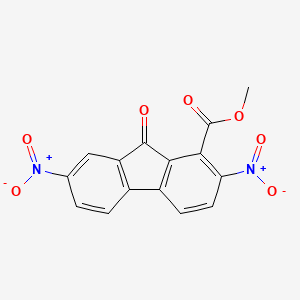
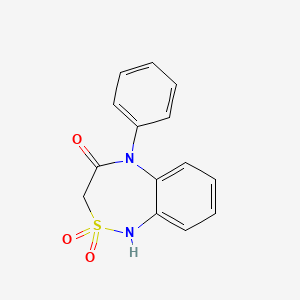
![Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B14603013.png)


![2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603029.png)
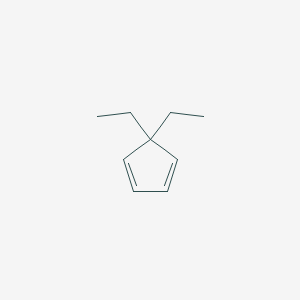

![N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine](/img/structure/B14603051.png)
